molecular formula C20H16N4O2S B10768764 6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine

6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine

Cat. No.: B10768764
M. Wt: 376.4 g/mol
InChI Key: LELRIWOVACJYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML197 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ML197 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ML197 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinamine derivatives, while reduction can produce thiazolylmethyl-substituted compounds .

Scientific Research Applications

ML197 has a wide range of scientific research applications:

Mechanism of Action

ML197 exerts its effects by inhibiting Cdc2-like kinases and dual-specificity tyrosine-phosphorylation-regulated kinase. These kinases play crucial roles in cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. The molecular targets include the active sites of these kinases, where ML197 binds and prevents their phosphorylation activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML197 stands out due to its high selectivity and potency against Cdc2-like kinase 1, Cdc2-like kinase 4, and dual-specificity tyrosine-phosphorylation-regulated kinase 1A. Its ability to extend the intracellular half-life of NKX3.1 in prostate cancer cells further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine

InChI

InChI=1S/C20H16N4O2S/c1-12-24-15(9-27-12)8-21-20-16-6-13(2-4-17(16)22-10-23-20)14-3-5-18-19(7-14)26-11-25-18/h2-7,9-10H,8,11H2,1H3,(H,21,22,23)

InChI Key

LELRIWOVACJYND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.